4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde
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Overview
Description
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst . Another approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzoic acid
Reduction: 4-(2-Methoxy-4-(trifluoromethyl)phenyl)methanol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with different substitution pattern.
4-Methoxybenzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
791839-62-8 |
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Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-14-8-12(15(16,17)18)6-7-13(14)11-4-2-10(9-19)3-5-11/h2-9H,1H3 |
InChI Key |
SDKOVBWRQTVONQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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